molecular formula C3H6F2O B3352315 2,2-Difluoroethyl methyl ether CAS No. 461-57-4

2,2-Difluoroethyl methyl ether

Cat. No.: B3352315
CAS No.: 461-57-4
M. Wt: 96.08 g/mol
InChI Key: CRGZRXUKXVTRNO-UHFFFAOYSA-N
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Description

2,2-Difluoroethyl methyl ether (DEFME) is a nonpolar, hydrophobic compound . It is used in laboratory chemicals, the manufacture of substances, and scientific research and development . The molecular formula of this compound is C3H6F2O .


Molecular Structure Analysis

The molecular structure of this compound consists of carbon ©, hydrogen (H), fluorine (F), and oxygen (O) atoms. The exact structure can be represented by the formula C3H6F2O .


Physical And Chemical Properties Analysis

This compound is a gas/vapor that is heavier than air . It is miscible with alcohol, acetone, chloroform, ether, fixed oils, and benzene .

Scientific Research Applications

Halogen-Exchange Reactions

2,2-Difluoroethyl methyl ether derivatives, such as 1,1-difluoroethyl methyl ethers, have been used as fluoride sources for antimony pentachloride-catalyzed halogen-exchange reactions. These compounds decompose to produce acid fluorides and halogenated methanes, useful for selective fluorination of polychlorinated substrates (Ramig, Kudzma, Lessor, & Rozov, 1999).

Platinum-Catalyzed C−F Bond Activation

In organometallic chemistry, this compound derivatives have been utilized for platinum-catalyzed C−F bond activation to form aryl methyl ethers. This process demonstrates functional group tolerance and provides an efficient approach for ether formation (Buckley, Wang, Tran, & Love, 2009).

Defluorinations to Fluorocarbonate and Fluoroester

Defluorination reactions of fluoroformal and fluoroether, including this compound, have been studied. These reactions, typically performed with SbF3 and Br2, result in the conversion to products like methyl chlorofluoroacetate, demonstrating the compound's versatility in organic synthesis (Yang, Mikes, & Okamoto, 2004).

Fluorination Using Cobalt (III) Fluoride

Cobalt (III) fluoride has been used to fluorinate diethyl ether, producing various fluorinated ethers including derivatives of this compound. This method demonstrates the application of cobalt compounds in producing fluorinated organic compounds (Brandwood, Coe, Ely, & Tatlow, 1975).

Wittig Rearrangements of Difluoroallylic Ethers

Difluoroallylic ethers, including derivatives of this compound, have been used in Wittig rearrangements. This approach allows the production of highly functionalized molecules containing a CF2 group, showcasing the compound's utility in advanced organic synthesis (Patel, Percy, & Wilkes, 1996).

Synthesis of Fluorinated Methyl Ethers

A new method for the preparation of aryl-α,α-difluoroethyl ethers using this compound derivatives has been developed. This technique provides a safer alternative to more reactive fluorinating systems, expanding the range of accessible fluorinated compounds (Yang, Reese, & Humphrey, 2012).

Versatile Synthesis of Fluorinated Ethers

In a recent development, a chemoselective synthesis route for aliphatic fluorinated methyl ethers, including monofluoromethyl ethers, was established using this compound derivatives. This process highlights the flexibility and efficiency of the compound in producing fluorinated ethers (Ohta, Kuboki, Yoshikawa, Koutani, Maegawa, & Fujioka, 2017).

Safety and Hazards

2,2-Difluoroethyl methyl ether is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, drowsiness, dizziness, and respiratory irritation . It is recommended to handle this substance with care, using personal protective equipment and ensuring adequate ventilation .

Properties

IUPAC Name

1,1-difluoro-2-methoxyethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6F2O/c1-6-2-3(4)5/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRGZRXUKXVTRNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30591779
Record name 1,1-Difluoro-2-methoxyethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

461-57-4
Record name 1,1-Difluoro-2-methoxyethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=461-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Difluoro-2-methoxyethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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